molecular formula C11H20ClNO2 B1424913 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide CAS No. 91354-73-3

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Cat. No. B1424913
CAS RN: 91354-73-3
M. Wt: 233.73 g/mol
InChI Key: PLSADOXQFQUPHE-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide (2-CNPA) is an organic compound belonging to the amide group of compounds. It is a white crystalline solid with a melting point of about 130°C. 2-CNPA is a widely used reagent in organic synthesis and has a wide range of applications in various scientific research fields.

Scientific Research Applications

Structural Analysis and Properties

  • The structural aspects of compounds related to 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide have been studied extensively. For instance, Helliwell et al. (2011) examined a compound with a similar structure and highlighted its intramolecular hydrogen bonding and how it affects the orientation of the acetamide group. This research contributes to understanding the molecular configurations and interactions of similar compounds (Helliwell, M., Baradarani, M. M., Alyari, M., Afghan, A., & Joule, J. (2011)).

  • Gowda et al. (2007) explored the conformation of N—H bonds in the structure of 2-Chloro-N-(3-methylphenyl)acetamide, offering insights into the geometric parameters and hydrogen bonding in similar acetamide compounds (Gowda, B., Svoboda, I., Foro, S., Dou, S., & Fuess, H. (2007)).

Potential for Pesticide Development

  • Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound structurally similar to 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. They proposed these compounds as potential pesticides, expanding our understanding of the application of such chemicals in agriculture (Olszewska, E., Tarasiuk, B., & Pikus, S. (2009)).

Applications in Organic Synthesis and Medicinal Chemistry

properties

IUPAC Name

2-chloro-N-(3-cyclohexyloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSADOXQFQUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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